molecular formula C18H21N5O3 B3729946 [7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone

[7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone

Cat. No.: B3729946
M. Wt: 355.4 g/mol
InChI Key: MIDPMKHNIVFAEY-UHFFFAOYSA-N
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Description

7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-hydroxyphenyl substituent at position 7, methyl groups at positions 2 and 5, and a morpholine-containing methanone moiety at position 5. This structural framework places it within a class of nitrogen-rich heterocyclic compounds known for their diverse pharmacological and material science applications.

Properties

IUPAC Name

[7-(4-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11-15(17(25)22-7-9-26-10-8-22)16(13-3-5-14(24)6-4-13)23-18(19-11)20-12(2)21-23/h3-6,16,24H,7-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDPMKHNIVFAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization and subsequent reaction with morpholine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazolopyrimidine derivatives .

Scientific Research Applications

7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Position 7 Substituents

  • Compound : Features a 4-phenyl group, which lacks polar substituents, reducing solubility but increasing lipophilicity .
  • Compound : Incorporates a 4-methoxyphenyl group, offering moderate electron-donating effects and improved metabolic stability compared to hydroxyl groups .
  • Compound : Uses a 4-chlorophenyl group, introducing electron-withdrawing effects that may enhance electrophilic reactivity and antimicrobial activity .

Position 6 Substituents

  • Target Compound: The morpholin-4-yl methanone group introduces a hydrophilic, rigid heterocycle, likely improving aqueous solubility and pharmacokinetic profiles.
  • Compound : Contains a carboxylate ester, which is hydrolytically labile and may serve as a prodrug moiety .
  • Compound : Features a 4-(methylsulfanyl)phenyl group, contributing to sulfur-mediated interactions (e.g., with metal ions or enzymes) .
  • Compound : Employs a carbonitrile group, a strong electron-withdrawing substituent that can enhance binding affinity in enzyme active sites .

Key Findings:

  • The hydroxyl group in the target compound may confer superior solubility compared to methoxy or chlorophenyl analogs, critical for drug delivery .
  • Morpholine’s oxygen atoms could mimic water molecules in protein binding pockets, enhancing target engagement .
  • Methyl groups at positions 2 and 5 may sterically stabilize the triazolo-pyrimidine core, reducing metabolic degradation .

Biological Activity

The compound 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H20N4O2C_{18}H_{20}N_4O_2 with a molecular weight of 328.38 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to exhibit various pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl derivatives with morpholine and triazole precursors. A common method includes the use of click chemistry to facilitate the formation of the triazole ring. This approach has been shown to yield high purity and good yields of the desired product.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor activity. For example:

  • Cytotoxicity Studies : In vitro cytotoxicity assays using the MTT method have shown that compounds similar to 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone display potent activity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS (human gastric cancer) cells .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This suggests a mechanism involving disruption of cell division and promotion of programmed cell death .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that compounds with similar structural features exhibit significant antibacterial activity against pathogenic bacteria. For instance:

  • Activity Against Bacteria : A series of triazole compounds were tested against various bacterial strains, showing promising results compared to standard antibiotics like chloramphenicol .

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing multiple triazole derivatives, one compound was found to outperform standard chemotherapeutics in terms of cytotoxicity against breast cancer cell lines (MCF-7). The derivative exhibited an IC50 value significantly lower than that of cisplatin, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar triazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the potential use of these compounds in treating bacterial infections resistant to conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
Reactant of Route 2
[7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone

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